molecular formula C18H16ClNO2 B11416380 N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11416380
M. Wt: 313.8 g/mol
InChI Key: QLCDUBVNJKFPFS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

  • Formation of the Benzofuran Core: : The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors. For instance, 2-hydroxyacetophenone can undergo cyclization with a suitable aldehyde in the presence of an acid catalyst to form the benzofuran ring.

  • Introduction of Dimethyl Groups: : The dimethyl groups can be introduced via alkylation reactions. For example, methyl iodide can be used to methylate the benzofuran ring at the desired positions.

  • Attachment of the Acetamide Moiety: : The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

  • Coupling with 3-Chlorophenyl Group: : Finally, the 3-chlorophenyl group can be attached through a nucleophilic substitution reaction, where the acetamide derivative reacts with 3-chlorophenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the acetamide moiety, converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring.

    N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

    N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)ethanamide: Similar structure but with variations in the acetamide moiety.

Uniqueness

N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the dimethyl-substituted benzofuran ring and the 3-chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-11-6-7-16-13(10-22-18(16)12(11)2)8-17(21)20-15-5-3-4-14(19)9-15/h3-7,9-10H,8H2,1-2H3,(H,20,21)

InChI Key

QLCDUBVNJKFPFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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